

# A Comparative Guide to Biomarkers for FLX475 Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to **FLX475**, an oral C-C chemokine receptor 4 (CCR4) antagonist, and alternative therapies targeting regulatory T cells (Tregs), such as C-C chemokine receptor 8 (CCR8) antagonists. This document summarizes supporting experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to aid in the strategic development and clinical implementation of these novel immunotherapies.

### Introduction

**FLX475** is a potent and selective oral antagonist of CCR4, a key chemokine receptor expressed on regulatory T cells (Tregs).[1][2][3] By blocking the CCR4 pathway, **FLX475** is designed to inhibit the migration of immunosuppressive Tregs into the tumor microenvironment (TME), thereby restoring anti-tumor immunity.[1][2][3] Understanding which patients are most likely to benefit from **FLX475** is critical for its clinical success. This guide explores potential predictive biomarkers for **FLX475** and compares them to those for emerging CCR8 antagonists, another class of drugs targeting tumor-infiltrating Tregs.[4]

# FLX475: Mechanism of Action and Biomarker Strategy



**FLX475**'s mechanism of action centers on preventing the recruitment of Tregs to the tumor. This leads to a more favorable immune microenvironment for anti-tumor responses. As a monotherapy and in combination with checkpoint inhibitors like pembrolizumab, **FLX475** has shown promising clinical activity in various cancers, including Epstein-Barr virus-positive (EBV+) lymphoma and non-small cell lung cancer (NSCLC).[1][5][6]

Potential biomarkers for FLX475 response include:

- Baseline Intratumoral Treg Levels: A key finding from clinical trials is that patients with elevated baseline Treg populations in the tumor microenvironment experience clinical benefit from the combination of **FLX475** and pembrolizumab.[7]
- CD8:FOXP3 Ratio: Treatment with FLX475 has been shown to increase the ratio of CD8+ effector T cells to FOXP3+ regulatory T cells within the TME, a change associated with a more robust anti-tumor immune response.[1][3]
- Transcriptomic Profiles: Tumor biopsy analysis has revealed that FLX475 monotherapy can alter the tumor's gene expression profile to one that resembles tumors from patients who respond favorably to anti-PD-(L)1 treatment.[1][3][7]
- Circulating Tregs: An increase in the proportion of circulating Tregs has been observed following FLX475 treatment, which is consistent with the blockade of their migration into the tumor.[1][3][6]

# Alternative: CCR8 Antagonists and Biomarker Comparison

A promising alternative strategy for targeting Tregs is the use of CCR8 antagonists. CCR8 is preferentially expressed on highly suppressive, tumor-infiltrating Tregs.[4] The leading biomarker for this class of drugs is the level of CCR8 expression on these intratumoral Tregs.

LM-108 (cafelkibart) is an anti-CCR8 monoclonal antibody that has demonstrated significant clinical efficacy in patients with high CCR8 expression in their tumors.[4]

## **Quantitative Data Comparison**



The following tables summarize the clinical efficacy of **FLX475** in combination with pembrolizumab and the CCR8 antagonist LM-108 in relation to their respective biomarkers.

Table 1: Clinical Efficacy of **FLX475** in Combination with Pembrolizumab in Checkpoint Inhibitor-Naïve Non-Small Cell Lung Cancer (NSCLC)[5]

| Biomarker (PD-L1<br>Status) | Patient Subgroup | N   | Objective<br>Response Rate<br>(ORR) |
|-----------------------------|------------------|-----|-------------------------------------|
| PD-L1 Positive (TPS ≥1%)    | All              | 20  | 40%                                 |
| PD-L1 High (TPS<br>≥50%)    | 4                | 50% |                                     |
| PD-L1 Low (TPS 1-49%)       | 16               | 38% | _                                   |

Table 2: Clinical Efficacy of LM-108 (anti-CCR8 mAb) in Combination with Anti-PD-1 Therapy[4]



| Indication                                                   | Patient<br>Subgroup                    | N     | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) |
|--------------------------------------------------------------|----------------------------------------|-------|-------------------------------------|----------------------------------|
| Gastric Cancer                                               | All Efficacy-<br>Evaluable<br>Patients | 36    | 36.1%                               | 72.2%                            |
| Patients Progressed on 1st Line Tx                           | 11                                     | 63.6% | 81.8%                               |                                  |
| Patients Progressed on 1st Line Tx with High CCR8 Expression | 8                                      | 87.5% | 100%                                |                                  |
| Pancreatic<br>Cancer                                         | All Efficacy-<br>Evaluable<br>Patients | 74    | 20.3%                               | 62.2%                            |
| Patients with High CCR8 Expression                           | 9                                      | 33.3% | 77.8%                               |                                  |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the evaluation of these biomarkers are provided below.

## Flow Cytometry for Regulatory T Cell Analysis

Objective: To quantify the frequency of circulating and tumor-infiltrating regulatory T cells (CD4+FOXP3+ or CD4+CD25+CD127low/-).

#### Protocol:

• Sample Preparation:



- For peripheral blood, isolate Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque density gradient centrifugation.
- For tumor tissue, mechanically dissociate the tissue and perform enzymatic digestion to obtain a single-cell suspension. Filter the cell suspension through a 70µm cell strainer.

### Staining:

- Resuspend cells in FACS buffer (PBS with 2% FBS).
- Perform a surface stain with antibodies against CD4, CD25, and CD127 for 30 minutes at 4°C.
- For intracellular staining, fix and permeabilize the cells using a commercial FOXP3 staining buffer set.
- Incubate with an anti-FOXP3 antibody for 30 minutes at room temperature.
- Data Acquisition and Analysis:
  - Acquire stained cells on a flow cytometer.
  - Gate on lymphocytes, then single cells, followed by CD4+ T cells.
  - Identify Tregs as either CD25+CD127low/- or FOXP3+ within the CD4+ gate.

### Immunohistochemistry for CD8 and FOXP3 Staining

Objective: To determine the density and ratio of CD8+ effector T cells and FOXP3+ regulatory T cells in the tumor microenvironment.

#### Protocol:

- Tissue Preparation:
  - Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
  - Deparaffinize and rehydrate the tissue sections.



- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.
  - Block non-specific antibody binding with a protein block solution.
  - Incubate with primary antibodies against CD8 and FOXP3 overnight at 4°C.
  - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Develop the signal using a DAB chromogen substrate.
  - Counterstain with hematoxylin.
- Image Analysis:
  - Scan the stained slides using a digital slide scanner.
  - Use image analysis software to quantify the number of CD8+ and FOXP3+ cells in defined tumor regions (e.g., intratumoral, stromal).
  - Calculate the CD8:FOXP3 ratio.

## **RNA Sequencing of Tumor Biopsies**

Objective: To analyze the transcriptomic profile of tumor tissue to identify gene expression signatures associated with treatment response.

#### Protocol:

- RNA Extraction:
  - Extract total RNA from fresh-frozen or FFPE tumor biopsies using a commercial RNA extraction kit.
  - Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.



- Library Preparation:
  - Perform poly(A) selection or ribosomal RNA depletion to enrich for mRNA.
  - Fragment the RNA and synthesize cDNA.
  - Ligate sequencing adapters to the cDNA fragments.
  - Amplify the library using PCR.
- Sequencing and Data Analysis:
  - Sequence the prepared libraries on a next-generation sequencing platform.
  - Perform quality control on the raw sequencing reads.
  - Align the reads to the human reference genome.
  - Quantify gene expression levels.
  - Perform differential gene expression analysis and gene set enrichment analysis to identify pathways and signatures associated with treatment response.

## Visualizations Signaling Pathway and Experimental Workflows





Click to download full resolution via product page

Caption: FLX475 blocks Treg migration to the TME.



Click to download full resolution via product page

Caption: Workflow for FLX475 biomarker analysis.





Click to download full resolution via product page

Caption: Comparison of primary biomarkers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. rapt.com [rapt.com]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- 4. cabrini.com.au [cabrini.com.au]
- 5. RAPT Therapeutics Announces Positive Data, Including Objective Response Rates and Progression-Free Survival, from its Phase 2 Trial of FLX475 in Combination with a Checkpoint Inhibitor in Patients with Advanced NSCLC | RAPT Therapeutics, Inc. [investors.rapt.com]
- 6. investors.rapt.com [investors.rapt.com]
- 7. rapt.com [rapt.com]
- To cite this document: BenchChem. [A Comparative Guide to Biomarkers for FLX475
   Treatment Response]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10830906#biomarkers-for-flx475-treatment-response]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com